4-Bromo-2-methylpyrimidine
Overview
Description
4-Bromo-2-methylpyrimidine is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
4-Bromo-2-methylpyrimidine is utilized in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. This process involves the reaction of 4-amino-5-bromo-2-substituted-aminopyrimidines with isothiocyanates, forming new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Study of Regioselectivity in Chemical Reactions
Regioselective displacement reactions involving this compound have been studied using X-ray crystallography. This research sheds light on the formation of specific pyrimidine derivatives, contributing to our understanding of reaction mechanisms in organic chemistry (Doulah et al., 2014).
Development of Fluoropyrimidines
This compound plays a role in the development of fluoropyrimidines. The research involves examining the reactivity and spectral properties of these compounds, which are significant in various chemical processes (Brown & Waring, 1974).
Investigations in Dimroth Rearrangement
Studies on the Dimroth rearrangement of compounds related to this compound provide insights into the structural and reaction dynamics of pyrimidine derivatives, which are crucial for understanding their chemical behavior (Brown & Paddon-Row, 1967).
Synthesis of Alkynylpyrimidines
The compound is involved in the synthesis of 4- and 5-alkynylpyrimidines through Pd/C–Cu catalyzed coupling reactions. This synthesis process is important in the development of novel organic compounds (Pal et al., 2006).
Fungicidal Activity of Derivatives
Derivatives of this compound have been studied for their fungicidal activity. This research contributes to the development of new fungicides and understanding their mechanisms of action (Erkin et al., 2016).
Nitrodebromination and Bi-functionalization
The compound is used in a unique one-pot process for nitrodebromination and methyl bromonitration, representing an innovative approach in organic synthesis (Mousavi, Heravi, & Tajabadi, 2020).
Process Chemistry in Pharmaceutical and Explosive Industries
This compound is significant in the process chemistry of pharmaceuticals and explosives, demonstrating its versatility in various industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Antiviral Activity of Derivatives
Certain derivatives of this compound show promise in inhibiting retrovirus replication, highlighting its potential in antiviral drug development (Hocková et al., 2003).
Antibacterial Evaluations
The antibacterial properties of this compound derivatives have been explored, contributing to the search for new antibacterial agents (Rahimizadeh et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-2-methylpyrimidine is primarily used as a starting material in the synthesis of crown-ester-bipyridines and viologens . It is also used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
It is known that the compound is used in the synthesis of inhibitors that competitively inhibit the p38α mitogen-activated protein kinase . These inhibitors interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α mitogen-activated protein kinase is involved in various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this kinase can therefore affect these biochemical pathways and their downstream effects.
Result of Action
The result of the action of this compound is largely dependent on the specific biochemical pathways it affects. For instance, in the context of p38α mitogen-activated protein kinase inhibition, the compound could potentially reduce the release of pro-inflammatory cytokines, thereby mitigating inflammation .
Properties
IUPAC Name |
4-bromo-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQVYZLQGRFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625618 | |
Record name | 4-Bromo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114560-76-7 | |
Record name | 4-Bromo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.